An In-depth Technical Guide to Durohydroquinone: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Durohydroquinone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a fully substituted aromatic organic compound belonging to the hydroquinone (B1673460) family. Its unique structure, characterized by a hydroquinone core with four methyl groups, imparts distinct chemical and physical properties that make it a subject of interest in various scientific disciplines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of durohydroquinone. Detailed experimental protocols for its synthesis are provided, along with a discussion of its applications, particularly focusing on its role as a potent antioxidant and a versatile chemical intermediate. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.
Chemical Structure and Identification
Durohydroquinone is a derivative of benzene-1,4-diol, with methyl groups substituting all four hydrogen atoms on the benzene (B151609) ring.[1]
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IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-diol[2]
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Chemical Formula: C₁₀H₁₄O₂[2]
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CAS Registry Number: 527-18-4[3]
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Synonyms: Tetramethylhydroquinone, Dihydroxydurene, Duroquinol[2]
The molecular structure of durohydroquinone consists of a planar benzene ring with two hydroxyl (-OH) groups in a para configuration (at positions 1 and 4) and four methyl (-CH₃) groups at positions 2, 3, 5, and 6. This symmetrical substitution pattern significantly influences its chemical reactivity and physical properties.
Physicochemical Properties
The physical and chemical properties of durohydroquinone are summarized in the tables below. The presence of the four methyl groups on the aromatic ring enhances its lipophilicity and affects its melting and boiling points compared to unsubstituted hydroquinone.
Physical Properties
| Property | Value | Unit | Source(s) |
| Molecular Weight | 166.22 | g/mol | [2] |
| Appearance | White to light red crystalline powder | - | [] |
| Melting Point | 233 | °C | [5] |
| Boiling Point | 312 | °C at 760 mmHg | |
| Solubility | Sparingly soluble in ether; almost transparent in hot methanol. | - | [5] |
| Density | 1.097 | g/cm³ |
Chemical and Thermodynamic Properties
| Property | Value | Unit | Source(s) |
| pKa | 11.33 ± 0.33 (Predicted) | - | [5] |
| LogP (Octanol-Water Partition Coefficient) | 2.331 | - | |
| Hydrogen Bond Donor Count | 2 | - | |
| Hydrogen Bond Acceptor Count | 2 | - | |
| Redox Potential | The redox behavior of hydroquinones is a key characteristic. They can undergo reversible two-electron oxidation to form the corresponding quinone (duroquinone in this case). The standard electrode potential for the benzoquinone/hydroquinone couple is approximately 0.714 V. | V |
Synthesis of Durohydroquinone
Durohydroquinone can be synthesized through various methods, most commonly involving the reduction of its oxidized counterpart, duroquinone (B146903). A widely used laboratory-scale synthesis starts from durene (1,2,4,5-tetramethylbenzene).
Synthesis from Durene: An Experimental Protocol
This synthesis is a multi-step process that involves the nitration of durene, followed by reduction to the corresponding diamine, and subsequent oxidation to duroquinone, which is then finally reduced to durohydroquinone.
Step 1: Dinitrodurene (B1582519) Synthesis [6]
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In an 800-mL beaker equipped with a mechanical stirrer and a thermometer, add 75 mL of concentrated sulfuric acid.
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Dissolve 13.4 g (0.1 mole) of durene in 100 cc of chloroform (B151607) and add it to the sulfuric acid.
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Cool the mixture to 10°C using an ice bath.
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Slowly add 16 g (10.7 cc) of fuming nitric acid (sp. gr. 1.5) dropwise while maintaining the temperature at 10°C.
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After the addition is complete, pour the reaction mixture into 500 cc of a mixture of ice and water.
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Separate the chloroform layer, wash it twice with a 2.5% sodium carbonate solution, and dry it overnight with anhydrous calcium chloride.
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Filter the solution and distill off the chloroform until crystals of dinitrodurene begin to appear.
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Add four times the volume of hot 95% ethyl alcohol and cool the mixture to 10°C to crystallize the dinitrodurene.
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Filter the solid and wash it with cold 95% ethyl alcohol.
Step 2: Reduction of Dinitrodurene to Diaminodurene [6]
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Dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid in a 12-L flask and bring it to a boil.
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In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.
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Carefully pour the hot stannous chloride solution into the boiling dinitrodurene solution over about ten minutes.
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The reaction is complete in about fifteen minutes, and upon cooling, the stannic chloride compound of the diamine crystallizes.
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Cool the mixture to 10°C, filter the solid, wash with 95% ethyl alcohol and then with ether, and dry.
Step 3: Oxidation to Duroquinone [6]
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Suspend 100 g of the tin compound from the previous step in a solution of 300 g of ferric chloride crystals in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid.
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Let the suspension stand overnight at approximately 30°C and then filter.
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Dissolve the product in 150 cc of hot 95% ethyl alcohol, filter the solution, and allow it to stand overnight at 30°C to crystallize duroquinone.
Step 4: Reduction of Duroquinone to Durohydroquinone
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Dissolve the synthesized duroquinone in a suitable solvent such as ethanol (B145695) or acetic acid.
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Add a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst).
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Monitor the reaction by thin-layer chromatography (TLC) until the disappearance of the yellow color of duroquinone.
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Upon completion, neutralize the reaction mixture if necessary and extract the product with an organic solvent.
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Dry the organic layer, evaporate the solvent, and purify the crude durohydroquinone by recrystallization from a suitable solvent like ethanol.
Chemical Reactions and Mechanisms
The most prominent chemical reaction of durohydroquinone is its reversible oxidation to duroquinone. This redox chemistry is central to its antioxidant activity.
Antioxidant Mechanism
Hydroquinones, including durohydroquinone, act as antioxidants by donating hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. This process generates a relatively stable semiquinone radical, which can then be further oxidized to the corresponding quinone.
The antioxidant activity of hydroquinones is attributed to their ability to scavenge free radicals through mechanisms like formal hydrogen transfer (FHT).[7] The presence of electron-donating methyl groups in durohydroquinone enhances its antioxidant potential compared to unsubstituted hydroquinone by stabilizing the resulting phenoxyl radical.
Applications in Research and Drug Development
Durohydroquinone serves as a valuable tool in various research and development areas.
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Antioxidant Research: Due to its potent radical-scavenging properties, durohydroquinone is often used as a model compound in studies on antioxidant mechanisms.[8] Its lipophilic nature makes it particularly relevant for studying lipid peroxidation.
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Organic Synthesis: As a reducing agent and a building block, durohydroquinone is utilized in the synthesis of more complex molecules.[2] Its dihydroxy functionality allows for further chemical modifications.
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Drug Development: While not a therapeutic agent itself, the hydroquinone scaffold is present in numerous biologically active compounds and natural products.[9] Studies on hydroquinone derivatives are ongoing in the quest for new drugs, particularly in the areas of cancer and neurodegenerative diseases where oxidative stress plays a significant role.[8][10] Durohydroquinone can serve as a starting material or a reference compound in the development of novel antioxidant drugs.
Conclusion
Durohydroquinone is a fascinating molecule with a rich chemistry and significant potential in various scientific fields. Its well-defined structure, coupled with its potent antioxidant properties, makes it an excellent model for studying redox processes and a valuable intermediate in organic synthesis. This technical guide has provided a detailed overview of its chemical and physical properties, a step-by-step experimental protocol for its synthesis, and an insight into its primary applications. For researchers and professionals in drug development and related disciplines, a thorough understanding of durohydroquinone's characteristics is essential for leveraging its full potential in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Durohydroquinone | C10H14O2 | CID 136346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Durohydroquinone [webbook.nist.gov]
- 5. DUROHYDROQUINONE CAS#: 527-18-4 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
